Bis(4-ethynylphenyl)acetylene

Description

BenchChem offers high-quality Bis(4-ethynylphenyl)acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-ethynylphenyl)acetylene including the price, delivery time, and more detailed information at info@benchchem.com.

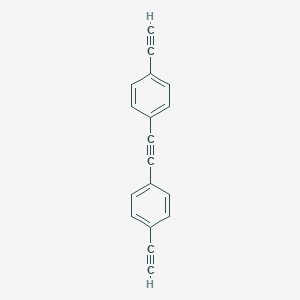

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVNHSGJOJLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478893 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153295-62-6 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(4-ethynylphenyl)acetylene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-ethynylphenyl)acetylene

Foreword: The Strategic Importance of a Rigid Molecular Rod

In the landscape of advanced materials and drug development, the precise control of molecular architecture is paramount. Bis(4-ethynylphenyl)acetylene, also known as 1,4-bis(phenylethynyl)benzene, represents a quintessential example of a rigid, linear molecular building block. Its well-defined geometry and reactive terminal alkyne functionalities make it a highly sought-after precursor for a new generation of materials, including conjugated polymers, carbon-rich nanostructures, and metal-organic frameworks (MOFs).[1][2][3] This guide moves beyond a simple recitation of methods; it provides a causal, field-tested rationale for the synthesis and characterization protocols, empowering researchers to not only replicate but also troubleshoot and adapt these procedures.

Part 1: The Synthetic Blueprint - A Sonogashira Coupling Approach

The construction of the bis(4-ethynylphenyl)acetylene framework is most reliably achieved through the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed, copper-co-catalyzed reaction is the industry standard for forming carbon-carbon bonds between sp² and sp hybridized carbons, offering mild reaction conditions and high yields.[3][4][6]

Mechanistic Underpinnings: The "Why" Behind the Reagents

Understanding the Sonogashira reaction is to understand a synergistic interplay between two catalytic cycles. The choice of each reagent is deliberate and critical for success.

-

The Palladium Cycle (The Workhorse): The reaction initiates with a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond (e.g., 1,4-diiodobenzene). This activates the aromatic ring for coupling.

-

The Copper Cycle (The Activator): The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it makes the alkyne nucleophilic enough to engage in the palladium cycle.[6]

-

Transmetalation and Elimination: The copper acetylide then transfers its acetylenic group to the activated palladium(II) complex (transmetalation). The resulting complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue.

-

The Role of the Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen halide byproduct formed during the reaction and facilitates the formation of the copper acetylide.[4]

-

The Imperative of an Inert Atmosphere: A key failure mode in this synthesis is the undesired homocoupling of terminal alkynes, known as Glaser coupling.[4] This side reaction is promoted by oxygen. Therefore, executing the reaction under an inert atmosphere (Nitrogen or Argon) is non-negotiable for achieving high purity and yield.

Diagram: The Sonogashira Coupling Mechanism

Caption: Fig. 1: Interdependent catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol

This protocol outlines a reliable, two-step, one-pot synthesis starting from 1,4-diiodobenzene and using a protected alkyne, which is deprotected in situ. This approach offers excellent control and minimizes symmetric side-product formation.

Materials & Reagents:

-

1,4-Diiodobenzene

-

(4-Ethynylphenyl)trimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Loading: To the flask, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and anhydrous TEA (in a 2:1 v/v ratio). Stir the mixture until all solids are dissolved.

-

First Coupling: Add (4-ethynylphenyl)trimethylsilane (2.2 eq) dropwise via syringe. Heat the reaction mixture to 65°C and monitor by TLC (Thin Layer Chromatography) until the starting 1,4-diiodobenzene is consumed (typically 4-6 hours).

-

In-Situ Deprotection: Cool the reaction mixture to room temperature. Add TBAF solution (2.5 eq) dropwise. Stir for 1 hour. The TBAF removes the trimethylsilyl (TMS) protecting groups, revealing the terminal alkynes.

-

Work-up and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

-

Purification - The Critical Step: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude solid is often contaminated with catalyst residues and polymeric byproducts. Purification is essential and is best achieved by column chromatography on silica gel (using a hexane/ethyl acetate gradient), followed by recrystallization from a solvent like toluene or chloroform to yield a pale yellow, crystalline solid.

Synthesis and Purification Workflow

Caption: Fig. 2: A validated workflow for the synthesis of bis(4-ethynylphenyl)acetylene.

Part 2: Structural Validation and Purity Assessment

Characterization is a process of cross-validation. No single technique is sufficient; instead, we build a cohesive, self-reinforcing dataset from multiple analytical methods to confirm the target molecule's identity and purity with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR Spectroscopy: This technique provides information on the chemical environment of protons. For bis(4-ethynylphenyl)acetylene, we expect to see:

-

Aromatic Protons: Two sets of signals in the aromatic region (typically δ 7.2-7.6 ppm). Due to the molecule's symmetry, the four protons on the central benzene ring will appear as a singlet, while the eight protons on the outer phenyl rings will appear as two doublets, characteristic of a para-substituted system.[7][8]

-

Alkynyl Protons: A sharp singlet around δ 3.1-3.3 ppm.[9][10] The appearance of this signal is a definitive confirmation of the terminal alkyne groups. Its integration relative to the aromatic protons confirms the structure's stoichiometry.

-

-

¹³C NMR Spectroscopy: This provides a map of the carbon skeleton.

-

Alkynyl Carbons: The most diagnostic signals are the sp-hybridized carbons of the alkyne groups, which appear in a unique region of the spectrum (typically δ 80-95 ppm).[7][8][11] The molecule's symmetry will result in four distinct alkyne carbon signals.

-

Aromatic Carbons: Several signals will be present in the aromatic region (δ 120-140 ppm), corresponding to the different carbon environments in the phenyl rings.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to specific functional groups, providing rapid and unambiguous confirmation of the alkyne moieties.

-

≡C-H Stretch: The most crucial peak for this molecule is the sharp, strong absorption band appearing around 3300-3270 cm⁻¹ .[9][12] This peak is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne and serves as a primary indicator of successful synthesis.

-

C≡C Stretch: A weaker absorption is expected in the range of 2150-2100 cm⁻¹ , corresponding to the carbon-carbon triple bond stretch of the terminal alkyne.[12][13][14] The internal, central alkyne is highly symmetric, and its C≡C stretching vibration is therefore expected to be very weak or IR-inactive.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound. For bis(4-ethynylphenyl)acetylene (C₂₂H₁₀), the expected exact mass is approximately 274.0782 g/mol . High-resolution mass spectrometry (HRMS) should show a molecular ion peak (M⁺) that matches this value to within a few parts per million (ppm), confirming the molecular formula.

Summary of Characterization Data

The data below represents typical values obtained for a pure sample.

| Technique | Parameter | Expected Value | Interpretation |

| ¹H NMR | δ (Aromatic H) | ~7.3-7.6 ppm | Confirms presence of phenyl rings |

| δ (Alkynyl H) | ~3.15 ppm (Singlet) | Confirms terminal alkyne groups | |

| ¹³C NMR | δ (Aromatic C) | ~122-133 ppm | Confirms carbon skeleton of phenyl rings |

| δ (Alkynyl C) | ~80-95 ppm | Confirms carbon-carbon triple bonds | |

| FTIR | ν (≡C-H Stretch) | ~3290 cm⁻¹ (Sharp, Strong) | Unambiguous proof of terminal alkyne |

| ν (C≡C Stretch) | ~2105 cm⁻¹ (Weak) | Confirms terminal alkyne triple bond | |

| HRMS | [M]⁺ (m/z) | ~274.0782 | Confirms molecular formula C₂₂H₁₀ |

Characterization and Validation Workflow

Caption: Fig. 3: Integrated workflow for the definitive characterization of the target compound.

Conclusion

The synthesis and characterization of bis(4-ethynylphenyl)acetylene is a foundational exercise for researchers in materials science and organic electronics. Success hinges not on merely following steps, but on understanding the causal chemistry behind each choice—from the selection of catalysts and the necessity of an inert atmosphere to the synergistic use of multiple analytical techniques for validation. This guide provides the robust, field-tested framework necessary to produce and unequivocally verify this critical molecular building block, enabling the next wave of innovation in advanced functional materials.

References

- IR Spectroscopy Tutorial: Alkynes. University of Colorado Boulder.

- Spectroscopy of the Alkynes. Chemistry LibreTexts.

- Sonogashira coupling. Wikipedia.

- Sonogashira Coupling. Royal Society of Chemistry.

- Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.

- Supporting Information for Organometallics. The Royal Society of Chemistry.

- Multi-step synthesis of diarylacetylenes via sequential Sonogashira....

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Supporting Information for Chemical Communic

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.

- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central (PMC).

- An IR Spectral Interpretation Potpourri: Carbohydr

- NMR spectrum of phenylacetylene capped SiNPs.

- Proton Chemical Shifts in NMR. Modgraph.

- Synthesis and properties of polyacetylenes containing bis(4-alkylphenyl)terephthalate as pendant and methyleneoxy as spacer.

- Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.

- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. CiteseerX.

- 13C-NMR Chemical Shift Anisotropy of Acetylene.

- Acetylene-Based Materials in Organic Photovoltaics. Semantic Scholar.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Characterization of Bis(4-ethynylphenyl)acetylene: A Technical Guide

Introduction

Bis(4-ethynylphenyl)acetylene, also known as 1,2-Bis(4-ethynylphenyl)ethyne or 4,4'-diethynyltolane, is a fascinating molecule characterized by its rigid, linear structure composed of a central acetylene unit flanked by two phenylethynyl arms. This extended π-conjugated system imparts unique electronic and optical properties, making it a valuable building block in materials science, particularly in the synthesis of advanced polymers, molecular wires, and organic electronic materials. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its behavior in various chemical environments.

Molecular Structure and Symmetry

The structure of Bis(4-ethynylphenyl)acetylene is highly symmetric, belonging to the D2h point group. This symmetry has significant implications for its spectroscopic properties, particularly in ¹³C NMR where it can lead to fewer unique signals than the total number of carbon atoms.

Figure 1. Molecular Structure of Bis(4-ethynylphenyl)acetylene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Bis(4-ethynylphenyl)acetylene, ¹H NMR provides information on the aromatic and acetylenic protons, while ¹³C NMR reveals the electronic environment of each unique carbon atom.

Expected ¹H NMR Spectral Data

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons on each phenyl ring are chemically equivalent, and within each ring, the protons ortho and meta to the ethynyl substituent will also be equivalent.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 4H | Aromatic protons (ortho to central acetylene) |

| ~7.3 | Doublet | 4H | Aromatic protons (meta to central acetylene) |

| ~3.2 | Singlet | 2H | Terminal acetylenic protons |

Expert Interpretation: The aromatic protons are expected to appear as two doublets in the downfield region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The coupling constant between these doublets should be in the range of 8-9 Hz, typical for ortho-coupling. The terminal acetylenic protons are expected to appear as a sharp singlet further upfield. The exact chemical shift of the acetylenic proton can be sensitive to the solvent and concentration.

Expected ¹³C NMR Spectral Data

The symmetry of the molecule significantly reduces the number of expected signals in the ¹³C NMR spectrum.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~123 | Quaternary aromatic C (ipso- to central acetylene) |

| ~122 | Quaternary aromatic C (ipso- to terminal acetylene) |

| ~92 | Internal acetylenic C |

| ~83 | Terminal acetylenic C (C-H) |

| ~81 | Terminal acetylenic C (ipso- to phenyl) |

Expert Interpretation: The spectrum is expected to show signals for four distinct aromatic carbons and three types of acetylenic carbons. The quaternary carbons (those attached to other carbons and not protons) will typically have lower intensities. The chemical shifts of the acetylenic carbons are highly characteristic and provide strong evidence for the presence of the C≡C triple bonds.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous characterization.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Bis(4-ethynylphenyl)acetylene into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). The choice of solvent is critical; ensure the compound is fully dissolved.

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

2. Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed magnet is essential for resolving the fine coupling patterns of the aromatic protons.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 160 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For Bis(4-ethynylphenyl)acetylene, the key vibrational modes are associated with the C-H and C≡C bonds of the terminal and internal acetylene groups, as well as the vibrations of the aromatic rings.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~2210 | Medium, sharp | C≡C stretch (internal alkyne) |

| ~2150 | Weak, sharp | C≡C stretch (terminal alkyne) |

| ~1600, 1500, 1450 | Medium | C=C aromatic ring stretches |

| ~830 | Strong | C-H out-of-plane bend (1,4-disubstituted benzene) |

Expert Interpretation: The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 3300 cm⁻¹, which is characteristic of the ≡C-H stretch of a terminal alkyne. The presence of two different C≡C stretching frequencies is also expected. The internal acetylene, being more symmetric, will likely have a weaker absorption than the terminal one. The strong band around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique that requires minimal sample preparation.

1. Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is a critical step to ensure that atmospheric CO₂ and water vapor are subtracted from the sample spectrum.

-

Place a small amount of the solid Bis(4-ethynylphenyl)acetylene powder onto the ATR crystal.

2. Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the major peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in Bis(4-ethynylphenyl)acetylene is expected to give rise to strong absorptions in the ultraviolet region.

Expected UV-Vis Spectral Data

| λ | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~280-350 | High | Dichloromethane or THF | π → π* transitions |

Expert Interpretation: The UV-Vis spectrum is expected to be dominated by intense π → π* transitions due to the extensive system of conjugated double and triple bonds. The exact position of the absorption maximum (λmax) and the fine structure of the absorption band will be solvent-dependent. The high molar absorptivity is a characteristic feature of such highly conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of Bis(4-ethynylphenyl)acetylene of a known concentration (e.g., 1 mg in 10 mL of a UV-grade solvent like dichloromethane or tetrahydrofuran).

-

From the stock solution, prepare a dilute solution in a volumetric flask such that the absorbance at λ

maxfalls within the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU). -

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

2. Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the dilute sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Acquire a baseline spectrum with the solvent blank.

-

Acquire the absorption spectrum of the sample over a range of approximately 200-600 nm.

3. Data Processing:

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λ

max). -

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound like Bis(4-ethynylphenyl)acetylene should follow a logical workflow to ensure a comprehensive and validated structural assignment.

Solubility of Bis(4-ethynylphenyl)acetylene in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(4-ethynylphenyl)acetylene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Bis(4-ethynylphenyl)acetylene (BEPA), a rigid, rod-like molecule with extensive π-conjugation, is a critical building block in the synthesis of advanced organic materials, including conjugated polymers and carbon-rich nanostructures. The processability and application of BEPA are fundamentally dictated by its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the principles governing the solubility of BEPA, offers predictive insights into its behavior in various solvent classes, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of handling this compound to ensure experimental success and reproducibility.

Introduction to Bis(4-ethynylphenyl)acetylene (BEPA)

Bis(4-ethynylphenyl)acetylene, also known as 4,4'-diethynyltolan, is an aromatic hydrocarbon characterized by a linear, symmetric structure comprising a central acetylene bond flanked by two phenylacetylene units. This molecular architecture imparts significant rigidity and a high degree of π-electron delocalization, making it an attractive precursor for materials with unique optoelectronic and thermal properties.

The utility of BEPA in synthetic applications, such as Sonogashira cross-coupling polymerizations or as a monomer for novel thermosets, is contingent upon achieving homogeneous solution-phase conditions.[1][2] A thorough understanding of its solubility is therefore not a trivial preliminary step but a critical parameter for reaction kinetics, polymer molecular weight control, and material morphology.

Table 1: Physicochemical Properties of Bis(4-ethynylphenyl)acetylene

| Property | Value | Source |

| CAS Number | 153295-62-6 | [3] |

| Molecular Formula | C₁₈H₁₀ | [3] |

| Molecular Weight | 226.27 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 186-190 °C | [3][4] |

| Boiling Point | 355.7 °C (Predicted) | [4] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |

Theoretical Principles of BEPA Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of mixing, specifically the balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions. The principle of "like dissolves like" provides a foundational framework for predicting this behavior.

Molecular Structure and Intermolecular Forces

BEPA's solubility profile is a direct consequence of its molecular structure:

-

Non-Polar Nature : As a hydrocarbon with a symmetric distribution of electron density, BEPA is fundamentally non-polar. It lacks functional groups capable of hydrogen bonding.

-

π-π Stacking : The large, flat, electron-rich aromatic surfaces of BEPA molecules promote strong face-to-face π-π stacking interactions in the solid state. These are the primary solute-solute forces that must be overcome for dissolution to occur.

-

Van der Waals Forces : London dispersion forces are the predominant intermolecular interactions between BEPA and potential solvent molecules.

Causality of Solvent Selection

Based on these principles, the choice of solvent is critical. For effective dissolution, a solvent must be able to establish sufficiently strong interactions with BEPA to overcome the energy penalty of disrupting its crystal lattice.

-

Favorable Solvents (Non-Polar / Weakly Polar) : Solvents with similar characteristics to BEPA are the most promising candidates. Aromatic solvents (e.g., toluene, xylene, benzene) can engage in π-π interactions with BEPA's phenyl rings, providing favorable solute-solvent enthalpy. Chlorinated solvents (e.g., chloroform, dichloromethane) and ethers with significant hydrocarbon character (e.g., tetrahydrofuran) can also effectively solvate BEPA through strong van der Waals forces.

-

Unfavorable Solvents (Polar) : Highly polar solvents, particularly those with strong hydrogen-bonding networks like water, alcohols (methanol, ethanol), and ketones (acetone), are poor solvents for BEPA. The strong solvent-solvent interactions within these liquids are not sufficiently compensated by the weak van der Waals forces that would form with the non-polar BEPA molecule. A related polymer, poly(4-ethynylphenylacetylene), demonstrates this with its limited solubility in common organic solvents.[5]

Qualitative Solubility Profile and Practical Recommendations

Table 2: Predicted Qualitative Solubility of BEPA

| Solvent Class | Examples | Predicted Solubility | Rationale & Practical Notes |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Favorable π-π interactions. Toluene is often the solvent of choice for reactions involving BEPA due to its effectiveness and relatively high boiling point. |

| Chlorinated Solvents | Chloroform (CHCl₃), Dichloromethane (DCM) | Moderate to High | Good balance of polarity and dispersibility. DCM is useful for room temperature dissolution, while CHCl₃ may be slightly better. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a common solvent in organic synthesis and can dissolve BEPA, though perhaps less effectively than aromatic or chlorinated solvents. Its coordinating ability can be beneficial for certain catalytic reactions. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While polar, their large molecular size and hydrocarbon content allow for some interaction. Solubility may be enhanced with heating. |

| Alcohols | Methanol, Ethanol | Very Low / Insoluble | Strong solvent-solvent hydrogen bonding excludes the non-polar solute. Useful as anti-solvents for precipitation or recrystallization. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | Although non-polar, their linear structure is a poor match for interacting effectively with the large, flat aromatic system of BEPA. |

| Water | H₂O | Insoluble | Extreme polarity mismatch and strong hydrogen bonding network. |

Field Insight : For preparing stock solutions, start with toluene or chloroform. Gentle heating and sonication can significantly increase the rate of dissolution. Always check for complete dissolution visually against a bright light source before use in a reaction to avoid dosing errors or heterogeneous reaction conditions.

Experimental Protocol for Quantitative Solubility Determination

To establish a trustworthy and reproducible solubility value, a self-validating experimental system is required. The following protocol describes a static equilibrium method coupled with UV-Vis spectroscopy, a technique well-suited for conjugated molecules like BEPA.

Workflow Overview

The workflow is designed to create a saturated solution at a specific temperature, separate the dissolved solute from the excess solid, and accurately determine its concentration.

Caption: Experimental workflow for determining the solubility of BEPA.

Step-by-Step Methodology

Materials:

-

Bis(4-ethynylphenyl)acetylene (BEPA), high purity

-

Solvent of interest, HPLC grade

-

Scintillation vials with PTFE-lined caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringes and 0.2 µm PTFE syringe filters

-

UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

-

Calibration Curve Generation:

-

Prepare a stock solution of BEPA of a known, low concentration in the solvent of interest (ensure it fully dissolves).

-

Perform serial dilutions to create a series of standards (e.g., 5-7 standards) of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for BEPA.

-

Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve and extinction coefficient, confirming adherence to the Beer-Lambert law. This step is critical for the trustworthiness of the final measurement.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid BEPA to a vial (e.g., ~20-30 mg). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Accurately pipette a known volume of the solvent (e.g., 5.00 mL) into the vial.

-

Seal the vial tightly and place it in the temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Allow the mixture to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, remove the vial from the bath and let it stand for 1-2 hours in the same temperature environment to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe. Causality Note: Using a pre-warmed syringe (if the temperature is above ambient) prevents premature precipitation of the solute.

-

Immediately attach a 0.2 µm PTFE syringe filter and dispense the saturated solution into a clean, tared vial. The filter removes any suspended microcrystals, which is a common source of error.

-

-

Analysis and Calculation:

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring its concentration into the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

-

Conclusion

Bis(4-ethynylphenyl)acetylene is a non-polar, aromatic compound whose solubility is highest in aromatic and chlorinated organic solvents and lowest in polar, protic solvents. Its strong tendency to engage in π-π stacking necessitates the use of solvents that can effectively compete with these solute-solute interactions. While qualitative predictions provide a strong starting point for experimental design, quantitative determination requires a meticulous experimental protocol, such as the static equilibrium method detailed herein. By understanding the underlying chemical principles and employing a robust methodology, researchers can confidently prepare BEPA solutions, enabling the successful synthesis and processing of next-generation materials.

References

- Chemsigma. bis(4-ethynylphenyl)acetylene [153295-62-6].

- Wikipedia. Acetylene.

- OSTI.GOV. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.

- ECHEMI. 153295-62-6, BIS(4-ETHYNYLPHENYL)ACETYLENE Formula.

- PubMed Central. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.

- MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses.

- Tokyo Chemical Industry (India) Pvt. Ltd. Bis[4-(ethoxycarbonyl)phenyl]acetylene | 83536-13-4.

Sources

A Technical Guide to the Thermal Properties of Bis(4-ethynylphenyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal properties of Bis(4-ethynylphenyl)acetylene, a molecule of significant interest in materials science and polymer chemistry. Due to a lack of specific, publicly available thermal analysis data for this monomer, this document synthesizes information from analogous compounds and established chemical principles to predict its behavior under thermal stress. Herein, we present a hypothetical thermal profile, including expected Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, detailed experimental protocols for their determination, and an exploration of the underlying chemical transformations. This guide is intended to serve as a foundational resource for researchers, enabling safer handling, informed experimental design, and a deeper understanding of the thermal characteristics of Bis(4-ethynylphenyl)acetylene.

Introduction: The Significance of Bis(4-ethynylphenyl)acetylene

Bis(4-ethynylphenyl)acetylene, also known as 1,4-bis(phenylethynyl)benzene, is a rigid, aromatic compound featuring two terminal ethynyl groups and a central acetylene linker. This unique structure imparts a high degree of thermal stability and the ability to undergo polymerization or cross-linking reactions at elevated temperatures. These properties make it a valuable building block for the synthesis of advanced materials, including high-performance polymers, carbon-rich materials, and organic semiconductors. The thermal behavior of the monomer is a critical parameter that dictates its processing conditions and the ultimate properties of the resulting materials. Understanding its melting point, polymerization exotherm, and decomposition profile is paramount for its effective application.

Physicochemical and Anticipated Thermal Properties

Physicochemical Properties

A crucial physical property for thermal analysis is the melting point. For 1,4-Bis(phenylethynyl)benzene, a melting point in the range of 176-184°C has been reported[1]. This provides a starting point for understanding its behavior upon heating.

| Property | Anticipated Value | Reference(s) |

| Molecular Formula | C₂₂H₁₄ | |

| Molecular Weight | 278.35 g/mol | |

| Appearance | White to cream or pale yellow crystalline powder | [1] |

| Melting Point | 176-184 °C | [1] |

| Polymerization Onset | > 200 °C (Hypothesized) | |

| Decomposition Onset | > 400 °C (in inert atmosphere) (Hypothesized) |

Predicted Thermal Behavior

Based on the thermal analysis of various acetylene-terminated resins and polymers, we can predict the following thermal behavior for Bis(4-ethynylphenyl)acetylene[2][3][4][5][6]:

-

Differential Scanning Calorimetry (DSC): A DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a broad exothermic peak is anticipated, which can be attributed to the thermally initiated polymerization of the ethynyl groups. This cross-linking reaction is a key feature of acetylene-containing monomers and leads to the formation of a rigid, thermoset polymer network. The position and shape of this exotherm are dependent on the heating rate.

-

Thermogravimetric Analysis (TGA): Under an inert atmosphere (e.g., nitrogen or argon), Bis(4-ethynylphenyl)acetylene is expected to exhibit high thermal stability. Significant weight loss is not anticipated until temperatures well above the polymerization exotherm, likely exceeding 400°C. The high aromatic content of the molecule suggests that upon decomposition, it will yield a high char residue. This is a desirable characteristic for materials used in high-temperature applications. In an oxidative atmosphere (e.g., air), the decomposition would occur at a lower temperature and result in a significantly lower char yield.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal properties of Bis(4-ethynylphenyl)acetylene, the following detailed protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Workflow

Objective: To determine the melting point and the exothermic heat of polymerization.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of Bis(4-ethynylphenyl)acetylene into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a constant flow of high-purity nitrogen (50 mL/min) to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic event.

-

The onset temperature, peak temperature, and enthalpy of the exothermic polymerization event are determined from the DSC curve.

-

Diagram of DSC Experimental Workflow:

Caption: Workflow for DSC analysis of Bis(4-ethynylphenyl)acetylene.

Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Bis(4-ethynylphenyl)acetylene into a ceramic TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a constant flow of high-purity nitrogen (50 mL/min) to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins.

-

The temperature of 5% weight loss (Td5) is often reported as a measure of thermal stability.

-

The residual weight at 800°C represents the char yield.

-

Diagram of TGA Experimental Workflow:

Caption: Workflow for TGA analysis of Bis(4-ethynylphenyl)acetylene.

Conclusion

While direct experimental data for the thermal properties of Bis(4-ethynylphenyl)acetylene are not extensively published, a comprehensive understanding of its likely behavior can be formulated based on its chemical structure and the known properties of analogous acetylene-containing aromatic compounds. This technical guide provides a robust framework for researchers, offering predicted thermal characteristics and detailed experimental protocols for their validation. The anticipated high thermal stability and significant char yield make Bis(4-ethynylphenyl)acetylene a promising candidate for the development of advanced, heat-resistant materials. The methodologies and insights presented herein are intended to facilitate further research and application of this versatile molecule.

References

-

MDPI. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 10(9), 988. [Link]

-

Elsevier. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6565-6573. [Link]

-

ACS Publications. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega, 4(1), 1-8. [Link]

-

PubMed. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega, 4(1), 1-8. [Link]

-

MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Biomimetics, 11(1), 61. [Link]

Sources

- 1. 1,4-Bis(phenylethynyl)benzene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic and Optical Properties of Bis(4-ethynylphenyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(4-ethynylphenyl)acetylene (BEPA), a member of the oligo(phenylene ethynylene) (OPE) family, stands as a molecule of significant interest at the intersection of materials science, organic electronics, and medicinal chemistry. Its rigid, linear, and π-conjugated structure imparts unique electronic and optical properties, making it a valuable building block for molecular wires, fluorescent probes, and potentially, novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and fundamental electronic and optical properties of BEPA, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this versatile molecule.

Introduction to Bis(4-ethynylphenyl)acetylene: A Molecular Wireframe

Bis(4-ethynylphenyl)acetylene is a conjugated organic molecule characterized by a central acetylene linker connecting two phenylacetylene units. This extended π-system is the primary determinant of its electronic and optical behavior. The linear geometry and defined length of BEPA make it an excellent model system for studying charge transport in molecular-scale devices, often referred to as "molecular wires".[1] Furthermore, the inherent fluorescence of such conjugated systems opens avenues for applications in sensing and bio-imaging.

Figure 1: Molecular Structure of Bis(4-ethynylphenyl)acetylene.

Synthesis of Bis(4-ethynylphenyl)acetylene

The primary synthetic route to BEPA and its derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of terminal alkynes with aryl halides. The synthesis of BEPA typically involves the coupling of two equivalents of 4-ethynylphenylacetylene with a dihaloarene, or a related iterative approach.

Causality Behind Experimental Choices in Sonogashira Coupling

The success of a Sonogashira coupling hinges on several key factors:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is crucial. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: A base, typically an amine such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.

-

Solvent: The choice of solvent is critical for solubility of reactants and for the reaction temperature. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. In some cases, dimethyl sulfoxide (DMSO) has been shown to be highly effective, leading to faster reaction times.[2][4]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.

Detailed Step-by-Step Protocol for Sonogashira Synthesis

This protocol describes a general procedure for the synthesis of an oligo(phenylene ethynylene) like BEPA.

Figure 2: General workflow for Sonogashira cross-coupling reaction.

Electronic Properties

The electronic properties of BEPA are dominated by its extended π-conjugated system, which gives rise to a relatively small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This gap is a critical parameter that dictates the molecule's electronic and optical behavior.

HOMO-LUMO Energy Levels

The HOMO and LUMO energy levels of BEPA can be estimated experimentally using a combination of cyclic voltammetry (CV) and UV-Vis absorption spectroscopy.[5] CV provides information about the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively. The optical bandgap, determined from the onset of the UV-Vis absorption spectrum, provides a measure of the HOMO-LUMO gap.

| Property | Estimated Value (eV) | Method |

| HOMO | -5.8 to -6.2 | Cyclic Voltammetry |

| LUMO | -2.4 to -2.8 | Cyclic Voltammetry & UV-Vis |

| HOMO-LUMO Gap | 3.0 to 3.4 | UV-Vis Spectroscopy |

Table 1: Estimated Electronic Properties of Bis(4-ethynylphenyl)acetylene. Note: These are typical values for oligo(phenylene ethynylene)s of similar length and may vary depending on the specific experimental conditions and substituents.

Detailed Step-by-Step Protocol for Cyclic Voltammetry

This protocol outlines the key steps for performing a cyclic voltammetry experiment to determine the redox potentials of BEPA.[6][7][8][9]

Figure 3: Workflow for a typical Cyclic Voltammetry experiment.

Optical Properties

The extended π-conjugation in BEPA results in strong absorption in the ultraviolet-visible (UV-Vis) region and fluorescence emission. These properties are highly sensitive to the molecular environment, making BEPA and its derivatives promising candidates for chemical sensors and fluorescent probes.

UV-Vis Absorption and Fluorescence Emission

BEPA typically exhibits a primary absorption band in the near-UV region, corresponding to the π-π* electronic transition.[10][11][12] Upon excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence spectrum is typically a mirror image of the absorption spectrum, with a Stokes shift (the difference in wavelength between the absorption and emission maxima).

| Property | Typical Wavelength Range (nm) |

| Absorption Maximum (λ_abs) | 300 - 350 |

| Emission Maximum (λ_em) | 350 - 450 |

Table 2: Typical Optical Properties of Bis(4-ethynylphenyl)acetylene in solution. Note: The exact wavelengths are solvent-dependent.

Detailed Step-by-Step Protocol for UV-Vis and Fluorescence Spectroscopy

This protocol describes the general procedure for acquiring absorption and emission spectra of BEPA.[13][14]

-

Solution Preparation: Prepare a dilute solution of BEPA in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.[15]

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (Φ_F), a comparative method using a well-characterized standard with a known quantum yield is often employed.[15][16][17][18][19] The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions (absorbance, excitation wavelength, and solvent).

-

Applications and Future Outlook

The unique electronic and optical properties of Bis(4-ethynylphenyl)acetylene and its derivatives have positioned them as key components in a variety of advanced materials and technologies.

-

Molecular Electronics: As a prototypical molecular wire, BEPA is instrumental in fundamental studies of charge transport at the nanoscale.[1] Its rigid structure and defined length allow for the systematic investigation of structure-property relationships in single-molecule junctions.

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of OPEs makes them suitable for use as emissive materials in OLEDs. By tuning the molecular structure through the introduction of various substituents, the emission color and efficiency can be controlled.

-

Chemosensors and Biosensors: The sensitivity of the fluorescence of BEPA derivatives to their local environment can be exploited for the development of highly sensitive and selective sensors for ions, small molecules, and biomacromolecules.

-

Drug Development: While less explored, the rigid scaffold of BEPA presents an interesting platform for the design of novel therapeutic agents. The ability to functionalize the phenyl rings allows for the introduction of pharmacophores to target specific biological receptors.

The continued exploration of Bis(4-ethynylphenyl)acetylene and the broader class of oligo(phenylene ethynylene)s promises to yield further advancements in our understanding of fundamental photophysical and electronic processes at the molecular level, and to drive innovation in a diverse range of scientific and technological fields.

References

-

Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 150-157. [Link][2][4][20]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Chemical Education, 60(9), 747. [Link][15]

-

Schraps, M., et al. (2020). Synthesis procedure towards monodisperse oligo(1,4-phenylene ethynylene)s through Sonogashira cross-coupling with the building block 1 and subsequent deprotection. ResearchGate. [Link][3]

-

Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link][16]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link][17]

-

Stolarczyk, J. K., et al. (2017). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (129), 56323. [Link][6]

-

Wikipedia. (n.d.). Cyclic voltammetry. In Wikipedia. Retrieved January 14, 2026, from [Link][1]

-

Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(11), 1971-1979. [Link][7]

-

Morshedi, M., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence. [Link][18]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved January 14, 2026, from [Link][19]

-

Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. ResearchGate. [Link][4]

-

Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(11), 1971-1979. [Link][8]

-

Li, C.-J., et al. (2004). Rapid syntheses of oligo(p-phenyleneethynylene)s via iterative convergent approach. Tetrahedron, 60(16), 3623-3631. [Link][21]

-

Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link][10]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 14, 2026, from [Link][12]

-

Wiskur, S. L., et al. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(17), 4235-4240. [Link][13]

-

Gsänger, M., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(21), 6295-6300. [Link][22]

-

University of Pretoria. (n.d.). UV-Vis Spectroscopy. Retrieved January 14, 2026, from [Link][11]

-

Vogt, F., & Tacke, M. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 422(2), 197-206. [Link][14]

-

Witulski, B., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. The Journal of Organic Chemistry, 81(13), 5447-5455. [Link][5]

-

de Oliveira, A. P., et al. (2023). A new composite based on acetylene black (AB) and vegetable derivative polyurethane (PU) was prepared and evaluated in the determination of bisphenol A (BPA) in water samples using a differential pulse voltammetric procedure (DPV). Journal of the Brazilian Chemical Society, 34, 1-11. [Link][23]

-

Goretzki, R., et al. (2012). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Dissymmetric Alkoxy Substitution. Macromolecular Chemistry and Physics, 213(10-11), 1089-1101. [Link][24]

-

Aydogan, B., & Cihan, M. (2012). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(13), 1015-1025. [Link][25]

-

Znovjyak, K., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. Acta Crystallographica Section C: Structural Chemistry, 77(6), 283-291. [Link][26]

-

Gennaro, A., & Isse, A. A. (2013). Highly selective electrochemical hydrogenation of acetylene to ethylene at Ag and Cu cathodes. Journal of the American Chemical Society, 135(42), 15881-15888. [Link][27]

-

Koshelev, V. N., et al. (2000). Oxidation of aromatic compounds: XVII. Oxidative cross-dimerization of diarylacetylenes in the system CF3CO2H-CH2Cl2-PbO2. Characteristic of cation-radicals of diarylacetylenes by cyclic voltammetry and ESR spectroscopy. Russian Journal of Organic Chemistry, 36(10), 1475-1482. [Link][28]

-

Kumar, G. A., et al. (2023). A Cyclic Voltammetry. Analytical and Bioanalytical Electrochemistry, 15(5), 342-355. [Link][29]

-

Wang, Y., et al. (2013). Acetylene black paste electrode modified with a molecularly imprinted chitosan film for the detection of bisphenol A. Microchimica Acta, 180(9-10), 961-967. [Link][30]

-

Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. [Link][31]

-

Cywinski, P. J., et al. (2013). Insights into the effect of ketylimine, aldimine, and vinylene group attachment and regiosubstitution on the fluorescence deactivation of fluorene. The Journal of Physical Chemistry A, 117(46), 11749-11757. [Link][32]

-

Haddad, R. E., et al. (2010). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. The Journal of Physical Chemistry A, 114(45), 12040-12052. [Link][33]

-

Gorinchoy, N. N., et al. (2009). Activation of Acetylene by Coordination to Bis-Triphenylphosphine Complex of Pt(0): DFT Study. Chemistry Journal of Moldova, 4(1), 123-128. [Link][34]

-

Koehler, C., et al. (2015). Charge Transfer in Ternary Solar Cells Employing Two Fullerene Derivatives: Where do Electrons Go?. The Journal of Physical Chemistry C, 119(27), 14894-14900. [Link][35]

-

Lee, J. Y., et al. (2010). Synthesis and properties of polyacetylenes containing bis(4-alkylphenyl)terephthalate as pendant and methyleneoxy as spacer. Polymer, 51(18), 4075-4083. [Link][36]

-

Coe, B. J., et al. (2008). Photophysical Properties of platinum(II)-acetylide Complexes: The Effect of a Strongly Electron-Accepting Diimine Ligand on Excited-State Structure. Inorganic Chemistry, 47(18), 8244-8257. [Link][37]

-

Coe, B. J., et al. (2008). Photophysical Properties of Platinum(II)−Acetylide Complexes: the Effect of a Strongly Electron-Accepting Diimine Ligand on Excited-State Structure. ResearchGate. [Link][38]

-

Aydogan, B., & Cihan, M. (2012). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. ResearchGate. [Link][39]

-

Consolino, L., et al. (2020). Lamb-dip ro-vibrational spectroscopy of buffer- gas-cooled acetylene. Physical Review A, 101(4), 042502. [Link][40]

-

Wang, X., et al. (2022). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 18, 1276-1284. [Link][41]

-

Kim, J., et al. (2018). HOMO-LUMO Energy Levels and the Bandgaps to Understand Porpc Photocatalytic Activity. ResearchGate. [Link][42]

Sources

- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ossila.com [ossila.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 19. edinst.com [edinst.com]

- 20. redalyc.org [redalyc.org]

- 21. scispace.com [scispace.com]

- 22. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. journals.iucr.org [journals.iucr.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. abechem.com [abechem.com]

- 30. library.dphen1.com [library.dphen1.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Photophysical properties of platinum(II)-acetylide complexes: the effect of a strongly electron-accepting diimine ligand on excited-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. iris.cnr.it [iris.cnr.it]

- 41. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(4-ethynylphenyl)acetylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Bis(4-ethynylphenyl)acetylene, a highly conjugated aromatic molecule, serves as a significant building block in the realms of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear structure and reactive terminal alkyne functionalities make it a versatile precursor for the construction of complex molecular architectures, including polymers and macrocycles. This technical guide provides a comprehensive overview of Bis(4-ethynylphenyl)acetylene, detailing its fundamental properties, synthesis via Sonogashira coupling, and potential applications, with a particular focus on its relevance to drug discovery and development.

Core Molecular Attributes

Bis(4-ethynylphenyl)acetylene, also known as 1,4-bis(4-ethynylphenyl)buta-1,3-diyne, is a symmetrical diarylacetylene. Its core structure consists of a central acetylene unit linking two phenylacetylene moieties. This extended π-system is responsible for its characteristic chemical and photophysical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₀ | [1] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| CAS Number | 153295-62-6 | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 186-190 °C | [3] |

| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |

Synthesis of Bis(4-ethynylphenyl)acetylene

The primary and most efficient method for synthesizing Bis(4-ethynylphenyl)acetylene and other diarylacetylenes is the Sonogashira cross-coupling reaction .[2][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions.[2][4]

Underlying Principles of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium complex.[2]

Experimental Protocol for the Synthesis of Bis(4-ethynylphenyl)acetylene

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[5][6][7]

Materials:

-

1,4-Diiodobenzene or 1,4-Dibromobenzene

-

4-Ethynylphenylacetylene (or a protected version like (4-ethynylphenyl)trimethylsilane followed by deprotection)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent and the amine base, and stir the mixture until a homogeneous solution is formed.

-

Add 1,4-diiodobenzene (or 1,4-dibromobenzene) to the reaction mixture.

-

Slowly add a solution of 4-ethynylphenylacetylene in the same solvent to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 80°C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Bis(4-ethynylphenyl)acetylene.

Properties and Characterization

The structural and electronic properties of Bis(4-ethynylphenyl)acetylene can be characterized by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy:

Applications in Research and Drug Development

The acetylene group is recognized as a "privileged structural feature" in medicinal chemistry due to its unique physicochemical properties and its ability to interact with a wide range of biological targets.[13][14][15][16] While specific therapeutic applications of Bis(4-ethynylphenyl)acetylene are not extensively documented, its structure makes it a valuable scaffold and building block in several areas.

Role as a Molecular Scaffold

The rigid, linear geometry of Bis(4-ethynylphenyl)acetylene makes it an excellent scaffold for the spatial orientation of pharmacophores. This can be crucial for optimizing the binding affinity and selectivity of a drug candidate to its target protein.[17]

Precursor for Biologically Active Molecules

The terminal alkyne groups are highly versatile functional handles for further chemical modifications. They can readily participate in various reactions, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that can be used to link Bis(4-ethynylphenyl)acetylene to other molecules, such as peptides, sugars, or fluorescent probes.[15][17]

-

Sonogashira Coupling: Further coupling reactions can be performed at the terminal alkynes to extend the molecular framework and synthesize more complex structures.[5][18]

-

Cycloaddition Reactions: The alkyne moieties can participate in various cycloaddition reactions to generate heterocyclic systems, which are common motifs in many pharmaceuticals.[7][19]

Caption: Potential applications of Bis(4-ethynylphenyl)acetylene.

Applications in Materials Science

The rigid and conjugated nature of Bis(4-ethynylphenyl)acetylene makes it a promising monomer for the synthesis of advanced organic materials.[20] These materials can exhibit interesting electronic and optical properties, with potential applications in:

-

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[20]

-

Porous Polymers: The rigid structure can be exploited to create microporous polymers with high surface areas for gas storage and separation.[21]

Conclusion

Bis(4-ethynylphenyl)acetylene is a molecule of significant interest due to its well-defined structure and versatile reactivity. While direct applications in drug development are still emerging, its role as a rigid scaffold and a precursor for more complex molecules through reactions like Sonogashira coupling and click chemistry is well-established. For researchers in medicinal chemistry and materials science, Bis(4-ethynylphenyl)acetylene represents a valuable tool for the rational design and synthesis of novel functional molecules and materials.

References

-

One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances. Available at: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Available at: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. Available at: [Link]

-

An easy-to-process poly(silylene-acetylene) terminated by reactive ethynylphenyl: Synthesis, properties and composites. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Available at: [Link]

-

Synthesis and properties of polyacetylenes containing bis(4-alkylphenyl)terephthalate as pendant and methyleneoxy as spacer. ResearchGate. Available at: [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC - NIH. Available at: [Link]

-

Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. Available at: [Link]

-

Phenylacetylene. Wikipedia. Available at: [Link]

-

Acetylene Chemistry. Wiley-VCH. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. SciELO South Africa. Available at: [Link]

-

Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. Available at: [Link]

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603004/

-

Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. ScienceDirect. Available at: [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Available at: [Link]

-

Acetylene-Based Materials in Organic Photovoltaics. Semantic Scholar. Available at: [Link]

-

Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 17. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 18. One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of poly(arylene ethynylene)s using Bis(4-ethynylphenyl)acetylene